Cas no 34784-07-1 (8-Chloroisoquinoline)
8-Chloroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 8-Chloroisoquinoline
- 8-Chloro-isoquinoline
- isoquinoline, 8-chloro-
- PubChem6216
- 8-Chloroisoquinoline, AldrichCPR
- OXAMVYYZTULFIB-UHFFFAOYSA-N
- TRA0089653
- SY019969
- AB0038047
- A6105
- Y5393
- 784C071
- Z1201624136
- 34784-07-1
- MFCD07644622
- SCHEMBL619607
- CS-W022565
- DTXSID70348825
- PS-6079
- J-019751
- AKOS005255311
- J-519426
- InChI=1/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6
- SB36756
- AMY17939
- FT-0659536
- EN300-215652
- DB-029389
-
- MDL: MFCD07644622
- Inchi: 1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
- InChI Key: OXAMVYYZTULFIB-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C=CN=CC=21
Computed Properties
- Exact Mass: 163.01900
- Monoisotopic Mass: 163.0188769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 1.27
- Boiling Point: 289.5°C at 760 mmHg
- Flash Point: 156.4°C
- Refractive Index: 1.652
- PSA: 12.89000
- LogP: 2.88820
8-Chloroisoquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
8-Chloroisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Chloroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0159-1g |
8-Chloro-isoquinoline |
34784-07-1 | 96% | 1g |
254.41CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0159-5g |
8-Chloro-isoquinoline |
34784-07-1 | 96% | 5g |
763.24CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0159-25g |
8-Chloro-isoquinoline |
34784-07-1 | 96% | 25g |
2544.13CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GS250-200mg |
8-Chloroisoquinoline |
34784-07-1 | 98% | 200mg |
54.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GS250-5g |
8-Chloroisoquinoline |
34784-07-1 | 98% | 5g |
513.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GS250-1g |
8-Chloroisoquinoline |
34784-07-1 | 98% | 1g |
173.0CNY | 2021-08-05 | |
| TRC | C367405-50mg |
8-Chloroisoquinoline |
34784-07-1 | 50mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C367405-500 mg |
8-Chloroisoquinoline |
34784-07-1 | 500MG |
$ 65.00 | 2022-01-10 | ||
| TRC | C367405-1 g |
8-Chloroisoquinoline |
34784-07-1 | 1g |
$ 80.00 | 2022-01-10 | ||
| TRC | C367405-5 g |
8-Chloroisoquinoline |
34784-07-1 | 5g |
$ 320.00 | 2022-01-10 |
8-Chloroisoquinoline Suppliers
8-Chloroisoquinoline Related Literature
-
Yue Wu,Peng Guo,Long Chen,Weijie Duan,Zengzhuan Yang,Tao Wang,Ting Chen,Fei Xiong Chem. Commun. 2021 57 3271
-
Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845
Additional information on 8-Chloroisoquinoline
Introduction to 8-Chloroisoquinoline (CAS No. 34784-07-1) and Its Recent Applications in Chemical Biology
8-Chloroisoquinoline, with the chemical identifier CAS No. 34784-07-1, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and pharmacological properties. This compound belongs to the isoquinoline family, which is well-documented for its role in medicinal chemistry and drug discovery. The presence of a chlorine substituent at the 8-position enhances its reactivity and biological activity, making it a valuable scaffold for developing novel therapeutic agents.
The structure of 8-Chloroisoquinoline features a bicyclic system consisting of a benzene ring fused to a pyridine ring, with a chlorine atom attached to the upper benzene ring. This unique configuration imparts distinct electronic and steric properties, enabling diverse interactions with biological targets. Over the years, researchers have explored its potential in various applications, ranging from antimicrobial agents to anticancer drugs, underscoring its significance in modern pharmaceutical research.
In recent years, advancements in synthetic chemistry have facilitated the development of more efficient methodologies for the preparation of 8-Chloroisoquinoline derivatives. These synthetic strategies have not only improved yield but also allowed for greater structural diversity, enabling the exploration of novel pharmacophores. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various functional groups into the isoquinoline core, expanding its therapeutic potential.
One of the most compelling aspects of 8-Chloroisoquinoline is its role as an intermediate in the synthesis of bioactive molecules. Its chlorinated isoquinoline backbone serves as a privileged scaffold, facilitating the development of compounds with enhanced binding affinity and selectivity towards biological targets. Recent studies have highlighted its utility in designing small-molecule inhibitors targeting enzymes involved in cancer progression. For example, derivatives of 8-Chloroisoquinoline have been shown to inhibit kinases and other proteases that play critical roles in tumor growth and metastasis.
Moreover, the pharmacological profile of 8-Chloroisoquinoline has been extensively studied in preclinical models. Research indicates that this compound exhibits promising antimicrobial activity against resistant strains of bacteria by disrupting essential bacterial pathways. The chlorine atom at the 8-position appears to be crucial for this activity, as it modulates the electronic properties of the molecule, enhancing its ability to interact with bacterial enzymes.
The synthetic accessibility of 8-Chloroisoquinoline has also contributed to its widespread use in drug discovery programs. Researchers have developed streamlined synthetic routes that allow for scalable production, making it feasible to conduct large-scale screening campaigns for potential drug candidates. These efforts have led to the identification of several lead compounds that are currently undergoing further optimization.
Recent breakthroughs in computational chemistry have further accelerated the discovery process by enabling virtual screening and molecular docking studies. These computational approaches have been instrumental in predicting the binding modes of 8-Chloroisoquinoline derivatives with target proteins, providing insights into their mechanism of action. Such high-throughput virtual screening methods have significantly reduced the time and cost associated with hit identification, thereby expediting drug development pipelines.
In addition to its applications in oncology and antimicrobial therapy, 8-Chloroisoquinoline has shown promise in addressing neurological disorders. Preliminary studies suggest that certain derivatives exhibit neuroprotective effects by modulating neurotransmitter receptors and inhibiting oxidative stress pathways. These findings open up new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease, where neurodegeneration is a key pathological feature.
The chemical diversity generated from 8-Chloroisoquinoline derivatives continues to inspire innovative drug design strategies. Researchers are exploring various modifications, including halogenation at different positions on the isoquinoline core and introduction of heterocyclic moieties, to enhance bioavailability and reduce off-target effects. Such structural diversification is essential for developing drugs with improved efficacy and safety profiles.
Another exciting area of research involves leveraging biocatalysis for the functionalization of 8-Chloroisoquinoline scaffolds. Enzymatic approaches offer a sustainable alternative to traditional synthetic methods by providing high selectivity and mild reaction conditions. Recent reports highlight the use of engineered enzymes for introducing specific functional groups into isoquinoline derivatives, demonstrating the potential of biocatalysis in medicinal chemistry.
The integration of machine learning techniques has further revolutionized drug discovery by enabling rapid prediction of molecular properties and optimization of lead compounds. Algorithms trained on large datasets containing known bioactive molecules can predict how modifications to 8-Chloroisoquinoline will affect its biological activity. This data-driven approach has significantly shortened the time required to identify promising candidates for further development.
In conclusion,8-Chloroisoquinoline (CAS No. 34784-07-1) remains a cornerstone compound in chemical biology due to its structural versatility and broad spectrum of biological activities. Its role as a key intermediate in drug development continues to be reinforced by ongoing research into novel synthetic methodologies and computational tools. As our understanding of biological pathways grows more sophisticated,8-Chloroisoquinoline derivatives are poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
34784-07-1 (8-Chloroisoquinoline) Related Products
- 4203-18-3(4,6-Dichloroquinoline)
- 57987-76-5(Isoquinoline, 7,8-dichloro-, hydrochloride)
- 61563-32-4(8-chloroisoquinoline hydrochloride)
- 1019-14-3(Acridine, 2,9-dichloro-)
- 86-98-6(4,7-Dichloroquinoline)
- 62383-19-1(Acridine, 2,6,9-trichloro-)
- 1207-69-8(9-Chloroacridine)
- 611-35-8(4-Chloroquinoline)
- 635-27-8(5-Chloroquinoline)
- 5430-45-5(5-Chloroisoquinoline)